

# AUR1545: A Technical Guide to a Selective KAT2A/B Chemical Probe

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## Compound of Interest

Compound Name: AUR1545

Cat. No.: B15606614

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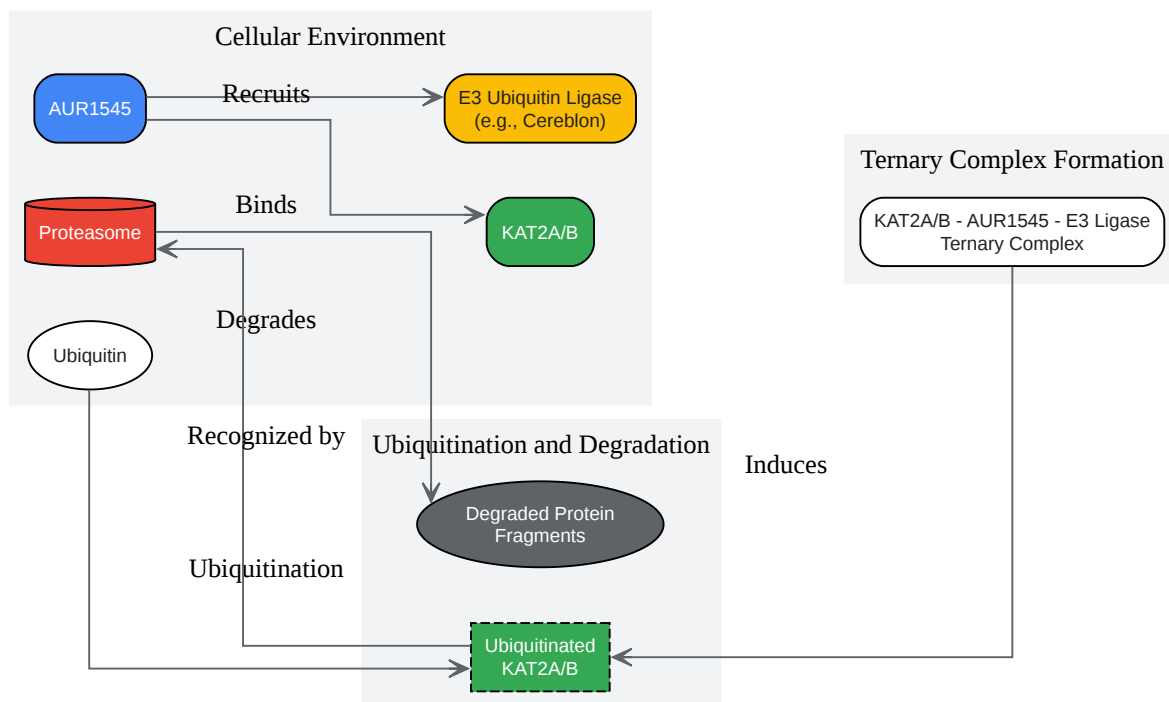
For Researchers, Scientists, and Drug Development Professionals

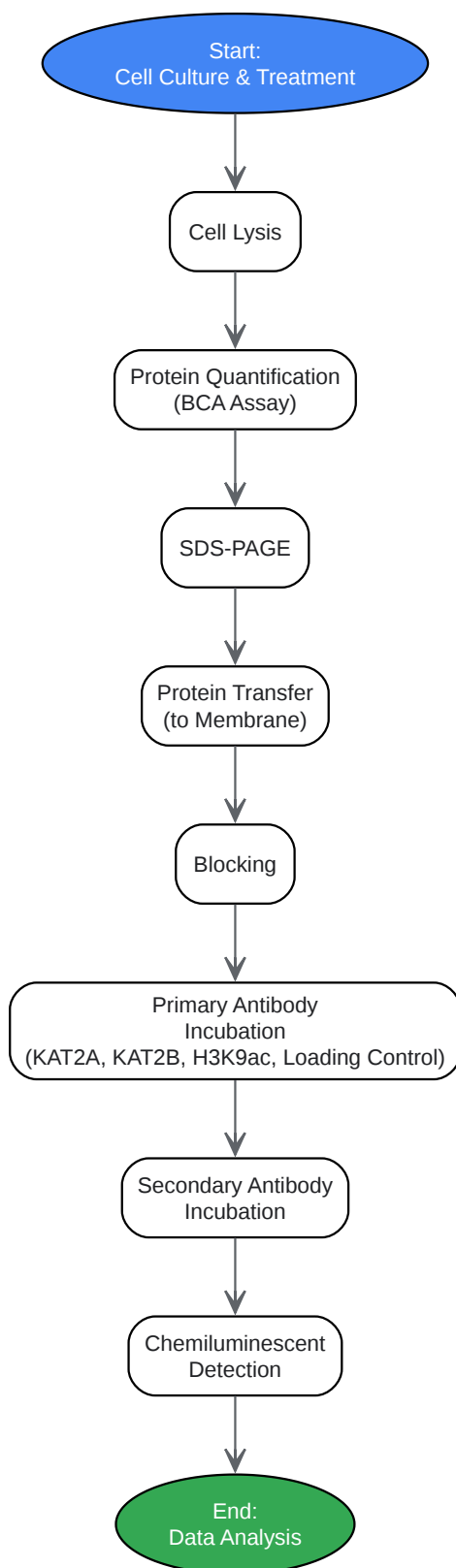
## Introduction

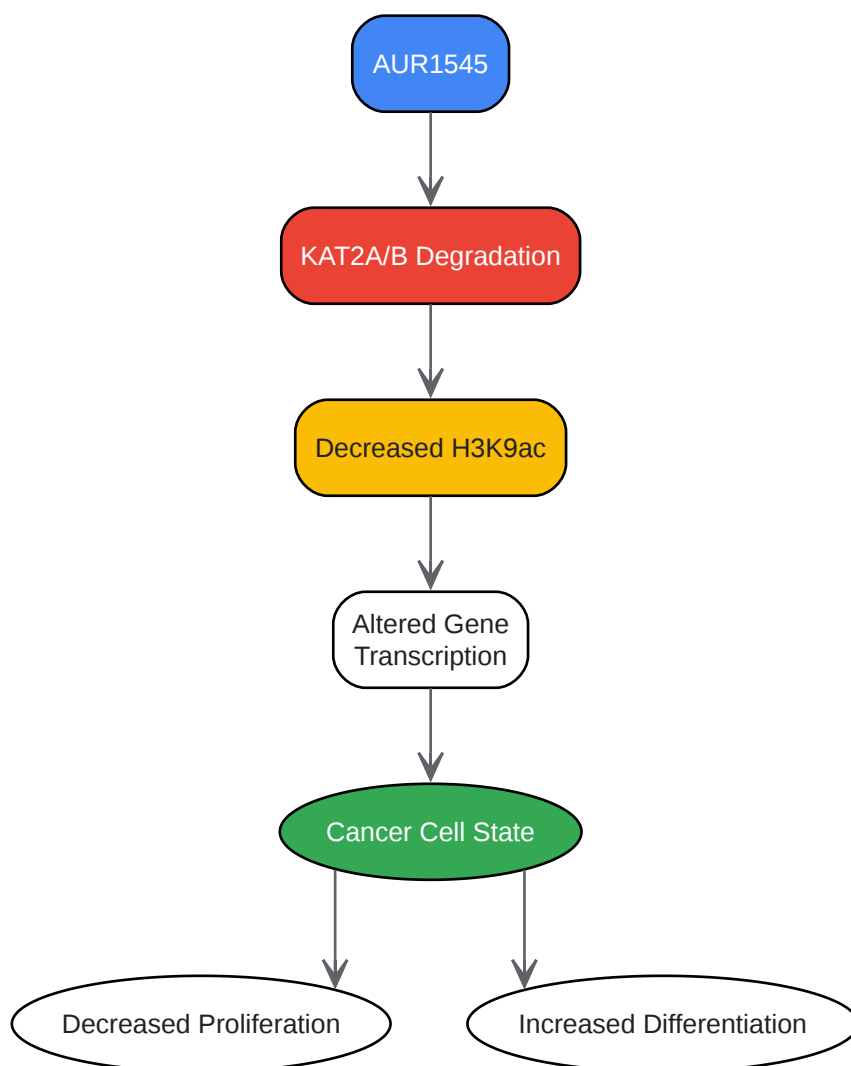
**AUR1545** is a potent and selective heterobifunctional degrader that serves as a chemical probe for the lysine acetyltransferases (KAT) 2A (also known as GCN5) and 2B (also known as PCAF). Developed by Auron Therapeutics, **AUR1545** is an advanced tool compound that evolved from the earlier degrader, AUR101, exhibiting improved drug-like properties.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **AUR1545**, including its mechanism of action, preclinical data, and detailed experimental methodologies for its use in cancer research. **AUR1545** has demonstrated significant anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroendocrine prostate cancer (NEPC), by inducing the degradation of KAT2A and KAT2B.<sup>[3][4][5]</sup>

## Mechanism of Action

As a heterobifunctional degrader, **AUR1545** functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate KAT2A and KAT2B proteins.<sup>[6][7]</sup> The molecule consists of three key components: a ligand that binds to KAT2A/B, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon), and a linker connecting these two elements.<sup>[3]</sup> This tripartite structure facilitates the formation of a ternary complex between KAT2A/B and the E3 ligase, leading to the ubiquitination of KAT2A/B and their subsequent degradation by the proteasome.<sup>[6][8]</sup> This targeted protein degradation approach offers a powerful alternative to traditional small-molecule inhibitors.







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